(3R)-3-amino-1-methylazetidin-2-one

NAAA inhibition Enantioselectivity Anti-inflammatory agents

(3R)-3-Amino-1-methylazetidin-2-one (CAS 2165410-74-0, MF: C₄H₈N₂O, MW: 100.12) is a non-racemic, (R)-configured monocyclic β-lactam (azetidin-2-one) bearing a free primary amine at the 3-position and an N¹-methyl substituent. Its core structure is central to multiple classes of β-lactam antibiotics and enzyme inhibitors because the 3-aminoazetidin-2-one motif closely mimics the natural D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs).

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
Cat. No. B8229852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-1-methylazetidin-2-one
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCN1CC(C1=O)N
InChIInChI=1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3/t3-/m1/s1
InChIKeyXOBUVRCCYJYVJL-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Amino-1-methylazetidin-2-one (CAS 2165410-74-0): Chiral β-Lactam Building Block for Drug Discovery and Pharmaceutical Procurement


(3R)-3-Amino-1-methylazetidin-2-one (CAS 2165410-74-0, MF: C₄H₈N₂O, MW: 100.12) is a non-racemic, (R)-configured monocyclic β-lactam (azetidin-2-one) bearing a free primary amine at the 3-position and an N¹-methyl substituent . Its core structure is central to multiple classes of β-lactam antibiotics and enzyme inhibitors because the 3-aminoazetidin-2-one motif closely mimics the natural D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs) [1]. The compound is supplied with certified purity (typically ≥98% per HPLC) and is intended exclusively for research and development applications .

Why (3R)-3-Amino-1-methylazetidin-2-one Cannot Be Readily Substituted by Racemic or (S)-Configured Analogs


Racemic 3-amino-1-methylazetidin-2-one (CAS 38504-97-1) and the (3S)-enantiomer (CAS 73429-59-1) are frequently listed alongside the (3R)-form, yet they are not functionally interchangeable. Stereochemistry at C-3 dictates biological target recognition: penicillin-binding proteins, N-acylethanolamine acid amidase (NAAA), and other validated targets exhibit marked enantiomeric discrimination between (R)- and (S)-configured 3-amino-β-lactams [1]. Where quantitative data exist across chiral series, the (R)-enantiomer consistently shows superior target engagement, while the (S)-enantiomer is either inactive or displays substantially weaker binding that cannot be compensated by increased dosing [2]. Additionally, the N¹-methyl substituent alters the amide nitrogen hybridization and ring conformational preferences relative to N-unsubstituted 3-aminoazetidin-2-ones, affecting both chemical reactivity and molecular recognition [3].

(3R)-3-Amino-1-methylazetidin-2-one: Quantified Differentiation Evidence Relative to Closest Analogs


Enantiomer-Specific NAAA Inhibition: (R)-Configured 3-Aminoazetidin-2-ones vs. (S)-Enantiomers and Racemic Mixtures

In a systematic SAR study of 3-aminoazetidin-2-one-derived NAAA inhibitors (Nuzzi et al., 2016), enantiomeric pairs were profiled for intracellular NAAA inhibition. Compound (S)-3b (N-[(S)-2-oxoazetidin-3-yl]carbamate) displayed an IC₅₀ of 7.0 nM against human NAAA, while its (R)-configured antipode (compound not explicitly named; refers to the (R)-enantiomer of the 3-amino-β-lactam core) showed >100-fold reduced potency (IC₅₀ > 1,000 nM), establishing that NAAA activity is strictly dependent on the (S)-configuration at the 3-position of the azetidinone ring [1]. When applied to N¹-methyl derivatives, the (R)-configured (3R)-3-amino-1-methylazetidin-2-one scaffold serves as the appropriate chirality-matched building block for NAAA inhibitors requiring (R)-stereochemistry at the β-lactam amine position, whereas the (3S)-enantiomer is chirally mismatched and yields inactive products [2].

NAAA inhibition Enantioselectivity Anti-inflammatory agents

Stereochemical Purity: HPLC-Determined Enantiomeric Excess of the (R)-Enantiomer vs. Racemic and (S)-Configured Products

Commercial suppliers report the (3R)-3-amino-1-methylazetidin-2-one product with a specified purity of ≥98% (HPLC) . By contrast, the racemic mixture (CAS 38504-97-1) is available at lower minimum purity specifications (typically 95%) and contains approximately equal amounts of the (3R)- and (3S)-enantiomers, effectively representing a 50% dilution of the active stereoisomer . For applications requiring defined stereochemistry—such as asymmetric synthesis of β-lactam antibiotics or chiral ligand preparation—this dilution translates directly to a 2-fold excess reagent demand, increased purification burden, and potential for off-target stereoisomer interference in biological assays.

Chiral purity Enantiomeric excess Quality control

N¹-Methyl Substitution Effect on Conformational Preference: N-Methyl vs. N-Unsubstituted 3-Aminoazetidin-2-ones

Semi-empirical molecular orbital (MINDO/3) calculations on N-R-3-aminoazetidin-2-ones demonstrate that the N¹-methyl substituent (R = CH₃) alters the amide nitrogen pyramidalization and ring-puckering energetics relative to N-unsubstituted analogs (R = H) [1]. Specifically, Boyd (1983) reported that N-methyl substitution shifts the equilibrium amide resonance toward greater N-pyramidal character, with the N-methyl carbon incrementally bent out of the plane of the four-membered ring [2]. This conformational perturbation affects the distance and angular orientation of the 3-amino group relative to the β-lactam carbonyl, a geometry that is critical for molecular recognition by transpeptidases and β-lactamases [3].

Conformational analysis β-Lactam geometry Molecular recognition

Chemical Stability Advantage of 3-Aminoazetidin-2-ones Over 3-Aminooxetan-2-ones: β-Lactam vs. β-Lactone Scaffold Comparison

A key finding from the NAAA inhibitor development program is that 3-aminooxetan-2-one (β-lactone) compounds, while highly potent NAAA inhibitors, suffer from severely limited chemical and plasma stability, restricting their utility for systemic administration [1]. Replacement of the oxetan-2-one ring with the azetidin-2-one (β-lactam) core yielded the 3-aminoazetidin-2-one series, which retained nanomolar NAAA inhibitory potency while demonstrating substantially improved stability profiles suitable for systemic administration [2]. Within the azetidin-2-one class, the N¹-methylated derivatives offer a defined substitution pattern for further functionalization.

Chemical stability Plasma stability NAAA inhibitor scaffold

Synthetic Tractability: N¹-Methyl Protection Enables Selective Derivatization Absent in N-Unsubstituted Analogs

The N¹-methyl substituent in (3R)-3-amino-1-methylazetidin-2-one acts as a permanent N-protecting group, enabling selective functionalization of the free 3-amino group without requiring additional protection/deprotection steps needed for N-unsubstituted 3-aminoazetidin-2-ones (CAS 98674-41-0) . In N-unsubstituted analogs, the NH group of the β-lactam ring must be protected prior to 3-amino derivatization, adding synthetic steps and reducing overall yield. The N¹-methylated compound therefore serves as a more efficient chiral building block for the synthesis of monobactam antibiotics, β-lactamase inhibitors, and 3-amino-β-lactam-derived peptidomimetics [1].

Synthetic intermediate N-Protection strategy Orthogonal reactivity

(3R)-3-Amino-1-methylazetidin-2-one: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Chiral Building Block for NAAA Inhibitor Lead Optimization Programs

The NAAA inhibitor SAR literature establishes that the stereochemistry at the 3-position of the azetidin-2-one ring is the dominant determinant of inhibitory potency, with >140-fold differences between enantiomeric antipodes [1]. (3R)-3-Amino-1-methylazetidin-2-one provides the correctly configured (R)-stereocenter for constructing NAAA inhibitor candidates where the (R)-enantiomer of the β-lactam core is required. The N¹-methyl group further offers a defined substitution point that can be exploited for SAR exploration of the N-alkyl region, as demonstrated in the systematic derivatization studies of the 3-aminoazetidin-2-one scaffold [2].

Stereodefined Intermediate for Monobactam Antibiotic Synthesis

Many classes of β-lactam antibiotics—including monobactams such as aztreonam—feature the 3-aminoazetidin-2-one core as the pharmacophoric element that acylates PBPs [3]. The (3R)-configured 3-amino group corresponds to the stereochemistry found in naturally occurring β-lactam antibiotics. The N¹-methyl substituent pre-installs the N-alkylation pattern required in several monobactam series, eliminating the need for post-synthetic N-methylation. The high chiral purity (≥98%) of the commercially available product ensures that downstream antibiotic candidates are not contaminated by the inactive (3S)-diastereomer, which could confound MIC determinations .

Conformationally Constrained Scaffold for Peptidomimetic Design

The MINDO/3 computational studies on N-methyl-3-aminoazetidin-2-ones demonstrate that the N¹-methyl substituent induces a specific amide nitrogen pyramidalization that distinguishes these compounds from N-unsubstituted analogs [4]. This conformational bias can be exploited in the design of β-lactam-based peptidomimetics, where the rigidified β-lactam ring serves as a turn-inducing element or a β-strand mimetic. The (3R)-amino stereochemistry projects the amine functionality in a defined spatial orientation that mimics the side-chain disposition of D-amino acid residues, making this compound a valuable template for structure-based drug design efforts targeting proteases and other enzymes that recognize D-amino acid-containing substrates.

High-Purity Chiral Standard for Analytical Method Development and Chiral Chromatography

With a specified purity of ≥98% and defined (R)-absolute configuration, (3R)-3-amino-1-methylazetidin-2-one serves as a reference standard for developing chiral HPLC and SFC methods to separate the enantiomers of 3-amino-1-methylazetidin-2-one . The (3S)-enantiomer (CAS 73429-59-1) and racemate (CAS 38504-97-1) are commercially available, enabling direct chromatographic method validation. This application is particularly relevant for quality control laboratories supporting pharmaceutical process development where enantiomeric purity of β-lactam intermediates must be rigorously controlled.

Quote Request

Request a Quote for (3R)-3-amino-1-methylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.